IBMX vs. Theophylline: Superior Potency in Inhibiting Basophil Histamine Release
In a direct functional assay measuring inhibition of histamine release from human basophils, IBMX (IC50 = 0.05 mM) was 4-fold more potent than theophylline (IC50 = 0.2 mM) [1]. This difference was also observed in human lung mast cells (HLMC), where IBMX (IC50 = 0.25 mM) remained approximately 5-fold more potent than theophylline (IC50 = 1.2 mM) [1].
| Evidence Dimension | Inhibition of IgE-mediated histamine release |
|---|---|
| Target Compound Data | IBMX: IC50 = 0.05 mM (basophils), 0.25 mM (HLMC) |
| Comparator Or Baseline | Theophylline: IC50 = 0.2 mM (basophils), 1.2 mM (HLMC) |
| Quantified Difference | IBMX is 4-fold more potent in basophils; 4.8-fold more potent in HLMC |
| Conditions | Human basophils and human lung mast cells (HLMC) stimulated with anti-IgE |
Why This Matters
This direct, quantitative potency advantage in a primary human cell model demonstrates that IBMX cannot be substituted by theophylline without a significant loss of functional inhibition, impacting the interpretation of inflammatory pathway studies.
- [1] Weston, M. C., et al. (1997). Effects of phosphodiesterase inhibitors on human lung mast cell and basophil function. British Journal of Pharmacology, 121(2), 287-295. View Source
